molecular formula C15H10F4O2 B1454944 {4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid CAS No. 1375068-91-9

{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid

Cat. No. B1454944
CAS RN: 1375068-91-9
M. Wt: 298.23 g/mol
InChI Key: QQHJXFAZDSMKFW-UHFFFAOYSA-N
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Description

“{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .


Synthesis Analysis

The synthesis of “{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid” involves diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol . In addition, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Chemical Reactions Analysis

“{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .


Physical And Chemical Properties Analysis

“{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid” has a molecular weight of 222.14 g/mol. It has a computed XLogP3-AA of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6. It also has a rotatable bond count of 2 and a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Agrochemicals Synthesis

The trifluoromethyl group in the compound is a key structural motif in the development of active agrochemical ingredients. This group enhances the biological activity of pesticides, making them more effective at protecting crops from pests. The unique physicochemical properties of the fluorine atoms contribute to the efficacy of these compounds in the crop protection industry .

Pharmaceutical Development

Several pharmaceuticals and veterinary products contain the trifluoromethyl moiety, which has been granted market approval. The presence of this group in drug molecules can significantly affect their pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutics .

Analgesic Potential

Compounds with the trifluoromethyl group have been studied for their analgesic properties. The structural characteristics of these compounds can be leveraged to design new analgesics with potentially improved efficacy and reduced side effects .

Fluorinated Organic Chemicals

The development of fluorinated organic chemicals, including those with trifluoromethyl groups, is crucial for advances in various fields such as agrochemicals, pharmaceuticals, and functional materials. The incorporation of fluorine into organic compounds can lead to novel applications due to the element’s unique effects on biological activities and physical properties .

FDA-Approved Drug Synthesis

The trifluoromethyl group-containing drugs have been a part of the FDA-approved list for the past 20 years. These drugs, featuring the trifluoromethyl group as one of the pharmacophores, have been used for various diseases and disorders, showcasing the importance of this group in medicinal chemistry .

Chemical Properties and Reactions

The trifluoromethyl group impacts the chemical properties and reactions of compounds. Its presence can influence the reactivity, stability, and overall behavior of molecules, which is essential for the synthesis of complex organic compounds used in various scientific applications .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes . For instance, compounds with a trifluoromethyl group have been associated with the inhibition of kinases such as CHK1, CHK2, and SGK . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them potential targets for anticancer drugs .

Mode of Action

The fluorine atoms in the trifluoromethyl group can form strong hydrogen bonds with the target proteins, enhancing the compound’s binding affinity .

Biochemical Pathways

Based on the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the compound’s metabolic stability and lipophilicity, which could improve its bioavailability .

Result of Action

If the compound does inhibit kinases like chk1, chk2, and sgk, it could potentially induce cell cycle arrest and apoptosis in cancer cells

Action Environment

The action environment of {4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid can be influenced by various factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could potentially affect the compound’s binding to its targets through competitive or noncompetitive inhibition.

properties

IUPAC Name

2-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c16-13-6-5-11(8-12(13)15(17,18)19)10-3-1-9(2-4-10)7-14(20)21/h1-6,8H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHJXFAZDSMKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742983
Record name [4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid

CAS RN

1375068-91-9
Record name [1,1′-Biphenyl]-4-acetic acid, 4′-fluoro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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